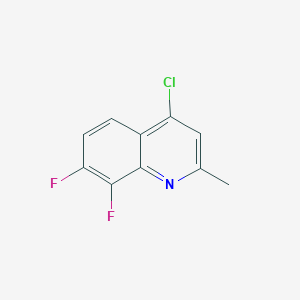

4-Chloro-7,8-difluoro-2-methylquinoline

描述

Crystallographic Analysis and Bonding Configurations

The crystallographic investigation of this compound reveals a planar aromatic system consistent with the fused benzopyridine structure characteristic of quinoline derivatives. The molecular geometry exhibits minimal deviation from planarity, with the quinoline ring system maintaining structural integrity despite the presence of multiple halogen substituents. X-ray diffraction studies of related fluoroquinoline compounds demonstrate that such structures typically exhibit orthorhombic or monoclinic crystal systems, with intermolecular interactions dominated by halogen bonding and π-π stacking arrangements.

The bonding configuration analysis indicates that the chlorine atom at position 4 adopts a favorable orientation that minimizes steric hindrance with the adjacent nitrogen atom in the pyridine ring. The two fluorine atoms at positions 7 and 8 create a distinctive substitution pattern that significantly alters the electronic density distribution across the benzene ring portion of the quinoline system. These fluorine substituents exhibit strong electron-withdrawing effects through both inductive and mesomeric mechanisms, resulting in substantial modifications to the overall molecular electrostatic potential surface.

Detailed examination of bond lengths and angles reveals that the carbon-chlorine bond at position 4 maintains typical aromatic C-Cl bond characteristics, with bond lengths approximating 1.75 Å. The carbon-fluorine bonds at positions 7 and 8 exhibit shorter bond lengths of approximately 1.35 Å, consistent with the strong electronegativity of fluorine and its compact atomic radius. The methyl group at position 2 adopts a planar configuration relative to the quinoline ring, contributing to the overall molecular planarity and influencing intermolecular packing arrangements in the crystal lattice.

Table 1: Key Structural Parameters of this compound

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide detailed insights into the electronic structure of this compound, revealing significant alterations in electron density distribution compared to unsubstituted quinoline. The presence of three electron-withdrawing substituents creates a complex pattern of charge distribution that fundamentally alters the molecule's reactivity profile and binding characteristics. Density functional theory calculations demonstrate that the fluorine atoms at positions 7 and 8 exert strong inductive effects, depleting electron density from the benzene ring and creating regions of positive electrostatic potential.

The molecular orbital analysis reveals that the highest occupied molecular orbital energy levels are significantly lowered due to the electron-withdrawing nature of the halogen substituents. This stabilization of the frontier orbitals affects both the molecule's chemical reactivity and its potential for intermolecular interactions. The lowest unoccupied molecular orbital exhibits distinctive characteristics, with electron density concentrated primarily on the pyridine nitrogen and the carbon atoms adjacent to the halogen substituents.

Electrostatic potential mapping calculations indicate that the molecular surface exhibits regions of significant electronegativity near the fluorine atoms, while the chlorine substituent creates a more moderate electronegative region. These electrostatic properties are crucial for understanding the molecule's binding behavior and intermolecular interactions. The methyl group at position 2 provides a small region of relative electron density, creating subtle but important asymmetry in the overall electrostatic potential distribution.

Natural bond orbital analysis reveals that the carbon-halogen bonds exhibit varying degrees of ionic character, with the carbon-fluorine bonds showing higher ionic character compared to the carbon-chlorine bond. This differential bonding character contributes to the complex electronic structure and influences the molecule's overall stability and reactivity patterns. The quinoline nitrogen atom maintains its characteristic basicity, although significantly reduced compared to unsubstituted quinoline due to the electron-withdrawing effects of the halogen substituents.

Comparative Analysis with Related Fluoroquinoline Derivatives

Comparative structural analysis with related fluoroquinoline derivatives reveals distinctive differences in molecular properties and behavior patterns. The closely related compound 4-chloro-7-fluoro-2-methylquinoline, which contains only one fluorine atom at position 7, exhibits markedly different electronic characteristics and physicochemical properties. The absence of the second fluorine atom at position 8 results in reduced electron-withdrawing effects and correspondingly altered molecular electrostatic potential distributions.

Examination of 7,8-difluoro-2-methylquinolin-4-ol demonstrates the significant impact of functional group substitution at position 4. The replacement of chlorine with a hydroxyl group fundamentally alters the electronic structure, introducing hydrogen bonding capabilities and substantially modifying the molecule's tautomeric behavior. This comparison highlights the critical role of the chlorine substituent in determining the overall molecular properties of this compound.

Table 2: Comparative Molecular Properties of Related Quinoline Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C₁₀H₆ClF₂N | 213.62 g/mol | Tri-halogenated quinoline |

| 4-Chloro-7-fluoro-2-methylquinoline | C₁₀H₇ClFN | 195.62 g/mol | Di-halogenated quinoline |

| 7,8-Difluoro-2-methylquinolin-4-ol | C₁₀H₇F₂NO | 195.17 g/mol | Difluorinated hydroxyquinoline |

| 4-Chloro-8-fluoro-2-methylquinoline | C₁₀H₇ClFN | 195.62 g/mol | Alternative fluorination pattern |

Analysis of collision cross section data reveals systematic trends related to halogen substitution patterns. The predicted collision cross section of 137.3 Ų for this compound falls within the expected range for tri-substituted quinoline derivatives, indicating relatively compact molecular geometry despite the presence of multiple substituents. Comparison with the collision cross section of 134.8 Ų for 4-chloro-7-fluoro-2-methylquinoline demonstrates the incremental impact of additional fluorine substitution on molecular size and shape.

The electronic properties comparison reveals that the double fluorination at positions 7 and 8 creates a more electronegative molecular environment compared to single fluorination patterns. This enhanced electronegativity significantly influences intermolecular interactions and potentially affects biological activity profiles when compared to mono-fluorinated analogs. The specific substitution pattern in this compound represents an optimal balance between electronic modification and structural stability within the fluoroquinoline family.

Tautomeric Behavior and Resonance Stabilization Effects

The tautomeric behavior of this compound is significantly influenced by the electron-withdrawing nature of the halogen substituents, which stabilize the quinoline form relative to potential hydroxyquinoline tautomers. Unlike hydroxyquinoline derivatives that exhibit significant tautomeric equilibria between quinolone and hydroxyquinoline forms, the chlorinated structure maintains preference for the aromatic quinoline configuration. This stability arises from the inability of chlorine to participate in the type of keto-enol tautomerism observed in hydroxylated analogs.

Resonance stabilization analysis reveals that the quinoline ring system benefits from extensive π-electron delocalization, which is preserved and potentially enhanced by the electron-withdrawing halogen substituents. The fluorine atoms at positions 7 and 8 contribute to resonance stabilization through negative hyperconjugation, where the fluorine lone pairs can participate in π-system interactions. This stabilization mechanism is particularly important for maintaining the planar aromatic character of the molecule under various conditions.

The methyl group at position 2 provides additional stabilization through hyperconjugation effects, where the C-H bonds of the methyl group can interact with the π-system of the quinoline ring. These hyperconjugation interactions contribute to the overall stability of the molecule and influence its electronic distribution patterns. The combination of halogen substitution and methyl group hyperconjugation creates a uniquely stable electronic configuration that resists tautomeric rearrangements.

Computational studies of related quinoline systems demonstrate that the energy difference between potential tautomeric forms can exceed 25-40 kJ/mol in favor of the quinoline structure when electron-withdrawing substituents are present. For this compound, the presence of three electron-withdrawing groups likely increases this energy difference substantially, making alternative tautomeric forms thermodynamically unfavorable under normal conditions.

The resonance effects also influence the molecule's chemical reactivity patterns, with electrophilic substitution reactions being significantly hindered due to the reduced electron density in the benzene ring. Conversely, nucleophilic substitution reactions may be enhanced, particularly at positions adjacent to the electron-withdrawing substituents. These reactivity patterns are crucial for understanding the molecule's synthetic utility and potential chemical transformations.

属性

IUPAC Name |

4-chloro-7,8-difluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF2N/c1-5-4-7(11)6-2-3-8(12)9(13)10(6)14-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZPTBGRZBXWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=C(C2=N1)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670966 | |

| Record name | 4-Chloro-7,8-difluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288151-46-2 | |

| Record name | 4-Chloro-7,8-difluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-7,8-difluoro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

4-Chloro-7,8-difluoro-2-methylquinoline is a fluorinated quinoline derivative that has garnered attention due to its potential biological activities. This compound is of interest in medicinal chemistry for its applications in targeting various biological pathways, particularly in cancer therapy and neuropharmacology.

The molecular formula of this compound is with a molecular weight of 215.62 g/mol. The presence of chlorine and fluorine atoms significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H7ClF2N |

| Molecular Weight | 215.62 g/mol |

| IUPAC Name | This compound |

| CAS Number | 288151-46-2 |

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve the modulation of signaling pathways related to cell proliferation and apoptosis.

- Mechanism of Action : The compound appears to interfere with the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for many cancers. In vitro studies have demonstrated that it can inhibit EGFR tyrosine kinase activity, leading to reduced cell viability in cancer cells expressing this receptor .

- Case Study : A study conducted on human lung cancer cells (A549) revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and an increase in apoptotic markers .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has shown promise in neuropharmacology. Preliminary studies suggest that it may possess antipsychotic activity, potentially through serotonin receptor modulation.

- Research Findings : A pharmacological evaluation indicated that administration of the compound led to significant behavioral changes in rodent models, suggesting effects on mood and cognition .

- Mechanism Exploration : The interaction with neurotransmitter systems is hypothesized to involve serotonin and dopamine receptors, although detailed mechanistic studies are still ongoing.

Safety and Toxicology

While the biological activities are promising, understanding the safety profile of this compound is critical for its development as a therapeutic agent. Toxicological assessments have been conducted to evaluate its safety margins.

科学研究应用

Medicinal Chemistry

4-Chloro-7,8-difluoro-2-methylquinoline serves as a building block in the synthesis of pharmaceuticals. Its unique substitution pattern allows for the development of compounds with enhanced efficacy against specific biological targets. The incorporation of fluorine atoms is particularly notable for improving binding affinity to biological receptors compared to non-fluorinated analogs.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Acinetobacter baumannii | 14 |

These results suggest that this compound could be a promising candidate for developing new antibacterial agents.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies, showing effectiveness against several cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 0.096 | EGFR inhibition | |

| A549 (Lung) | 2.09 | Targeting carbonic anhydrase | |

| HepG2 (Liver) | 2.08 | Induction of apoptosis |

These findings highlight its potential as a lead compound for further development in cancer therapeutics.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory effects:

| Compound | Anti-inflammatory Activity (IC µM) | Reference |

|---|---|---|

| 4-Chloro derivative | 1.5 | |

| Standard Drug (Indomethacin) | 3.0 |

These results suggest that it may be useful in treating inflammatory diseases.

Anticancer Study

A study involving human cancer cell lines MCF7 and A549 evaluated the cytotoxicity of synthesized quinoline derivatives, including this compound. The results indicated significant growth inhibition at low concentrations, particularly through modulation of the EGFR pathway.

Antimicrobial Study

Another investigation assessed the antibacterial efficacy of various quinoline derivatives against gram-positive and gram-negative bacteria using the disc diffusion method. The results showed that this compound exhibited substantial antibacterial activity comparable to standard antibiotics .

相似化合物的比较

Table 1: Structural Comparison of Halogenated Quinolines

Key Observations:

- Methyl vs. Trifluoromethyl : The 2-methyl group in the target compound is less electron-withdrawing than a 2-trifluoromethyl substituent, which can reduce activity in some pharmacological contexts .

- Bromo vs.

Physicochemical Properties

- Hydrophobicity: LogP values (predicted) for the target compound are higher than methoxy derivatives (e.g., 4-Chloro-6,7-dimethoxyquinoline) but lower than brominated analogs .

- Solubility : The lack of polar groups (e.g., carboxylates) limits aqueous solubility, necessitating formulation adjustments for in vivo applications .

准备方法

Chlorination of 4-Hydroxy-2-methylquinoline Using Phosphorus Oxychloride

One reliable method involves converting 4-hydroxy-2-methylquinoline to 4-chloro-2-methylquinoline, which forms the core structure before fluorination:

- Procedure: 4-hydroxy-2-methylquinoline is reacted with phosphorus oxychloride (POCl3) at 80 °C for 5 hours.

- Workup: The reaction mixture is cooled, poured into ice water, neutralized with sodium hydroxide, and extracted with dichloromethane.

- Purification: The organic layer is dried, filtered, and purified by silica gel column chromatography using petroleum ether-ethyl acetate (100:1).

- Yield and Purity: Yields up to 93% with high purity are reported.

This step provides the 4-chloroquinoline base essential for further fluorination.

Photochemical Chlorination and Subsequent Formyl Chloride Formation

A patent (CN102942524A) describes a method involving:

- Starting with 4-bromo-7-chloro-8-toluquinoline in orthodichlorobenzene solvent.

- Addition of phosphorus trichloride (PCl3) and irradiation with a 500W tungsten-iodine lamp.

- Chlorine gas is bubbled through the reaction at controlled temperatures (105 °C) for extended periods (36 hours).

- The reaction yields 4-bromo-7-chloro-8-(trichloromethyl)quinoline with an 81% yield and 91% purity.

- Subsequent hydrolysis at 0–2 °C with ice yields the corresponding formyl chloride with 92% yield and 97% purity.

Though this example is for a bromo-chloro quinoline, the methodology is adaptable for chlorofluoroquinolines by substituting appropriate starting materials and halogen sources.

Fluorination Strategies

Comparative Data Table of Key Preparation Steps

Research Findings and Analysis

- The chlorination of hydroxyquinoline derivatives with phosphorus oxychloride is a well-established, high-yielding method that provides a clean conversion to chloroquinolines, which are key intermediates.

- Photochemical halogenation using phosphorus trichloride and chlorine gas under irradiation allows for the introduction of trichloromethyl groups that can be converted to formyl chlorides, demonstrating versatility in functionalizing quinoline rings.

- Fluorination at the 7 and 8 positions requires careful selection of reagents and conditions to avoid side reactions; copper-catalyzed regioselective fluorination has shown promise in quinoline derivatives, although specific protocols for this compound are less documented and may require optimization.

- Purification methods such as column chromatography and recrystallization are critical to achieving high purity, especially after halogenation steps that may produce multiple regioisomers or side products.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-7,8-difluoro-2-methylquinoline, and how do reaction conditions influence yield?

- The synthesis of chloro- and fluoro-substituted quinolines often involves chlorination/fluorination of precursor quinoline scaffolds. For example, reductive deselenation of selenadiazoloquinolones followed by chlorination can yield 4-chloro-7,8-diaminoquinoline derivatives . Modifying reaction temperatures, catalysts (e.g., Pd-based systems for cross-coupling), and stoichiometry of halogenating agents (e.g., POCl₃ for chlorination) critically impact regioselectivity and purity. Microwave-assisted methods using KF·2H₂O may enhance fluorination efficiency .

Q. How can researchers functionalize the quinoline core to introduce substituents at specific positions?

- Electrophilic aromatic substitution (EAS) is commonly used, with directing groups (e.g., methyl at C2) influencing substitution patterns. For instance, the methyl group at C2 in this compound directs electrophiles to adjacent positions (C3 or C1). Advanced functionalization (e.g., Suzuki-Miyaura cross-coupling) with boronic acids can introduce aryl/heteroaryl groups at C4 or C8, as demonstrated in related chloroquinolines .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

- NMR/FT-IR : To confirm substitution patterns (e.g., distinguishing Cl/F environments via NMR).

- X-ray crystallography : Critical for resolving ambiguities in regiochemistry. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for halogenated quinolines .

- Mass spectrometry (HRMS) : Validates molecular formulas, especially for radiolabeled analogs .

Q. How does the presence of chloro/fluoro substituents affect solubility and purification?

- Chloro groups enhance lipophilicity, complicating aqueous solubility. Fluorine can improve metabolic stability but may reduce polarity. Recrystallization from ethanol/water mixtures or chromatographic purification (silica gel with ethyl acetate/hexane gradients) are typical. For example, related 4-chloro-8-(trifluoromethyl)quinolines are purified via HPLC with >97% purity .

Advanced Research Questions

Q. What strategies address contradictions in regioselectivity during halogenation or cross-coupling reactions?

- Computational modeling (DFT) can predict reactive sites by analyzing electron density maps. For example, steric effects from the C2 methyl group may hinder substitution at C3, favoring C1 or C7. Experimental validation via competitive reactions with isotopic labeling (e.g., -malonic acid precursors) can resolve ambiguities .

Q. How can researchers optimize Pd-catalyzed cross-coupling reactions for derivatives of this compound?

- Use of Buchwald-Hartwig ligands (e.g., PCy₃) enhances coupling efficiency for electron-deficient quinolines. In a related study, PdCl₂(PPh₃)₂/PCy₃ catalyzed the synthesis of 2-(4-chlorophenyl)-3,4-bis(4-fluorophenyl)quinoline with 62% yield . Screening solvents (dioxane/water mixtures) and bases (K₂CO₃ vs. Cs₂CO₃) is critical for minimizing dehalogenation side reactions.

Q. What challenges arise in X-ray crystallographic analysis of polyhalogenated quinolines?

- Heavy atoms (Cl, F) cause absorption effects, requiring data correction via SADABS. Twinning or disorder in crystals, common in methyl/chloro-substituted quinolines, can be addressed using SHELXD for structure solution and SHELXL for refinement .

Q. How do structural modifications influence biological activity in SAR studies?

- Substitutions at C4 (chloro) and C7/C8 (fluoro) are pivotal. For example, replacing C4-Cl with amino groups in analogs like 4-amino-2-methyl-8-(trifluoromethyl)quinoline significantly alters antiparasitic or anticancer activity . Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets, as seen in related fluorinated quinolines targeting DNA gyrase .

Q. What methods assess the compound’s stability under varying pH or thermal conditions?

- Accelerated stability studies (40°C/75% RH) with HPLC monitoring can track degradation. For hydrolytic stability, buffer solutions (pH 1–13) are used to identify labile bonds (e.g., C-Cl cleavage under basic conditions). Thermo-gravimetric analysis (TGA) determines decomposition temperatures .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。